(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactonamycin is an organic heterohexacyclic compound isolated from the culture broth of Streptomyces rishiriensis. It is an antibiotic with antibacterial activity. It has a role as a metabolite, an antimicrobial agent and an antibacterial agent. It is an organic heterohexacyclic compound, a gamma-lactone, a trideoxyhexose derivative and a member of phenols. It derives from a L-rhodinose.
Scientific Research Applications
Synthesis and Enantioselectivity
- Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals : The compound is used in the synthesis of polyketide spiroketals, which are significant in biological studies. Spiroketals are assayed for cytotoxicity against various cancer cell lines, highlighting their potential in cancer research (Meilert, Pettit, & Vogel, 2004).
Chemical Transformations and Derivatives
Synthesis of Coleon B Tri-O-methyl Ether : The compound is utilized in synthesizing complex organic structures such as Coleon B Tri-O-methyl Ether. This study indicates its use in creating derivatives with potential therapeutic applications (Matsumoto, Imai, Nishizaki, Kurihara, & Goto, 1984).
Pyridine-based Macrocycle Creation : In creating pyridine-based macrocycles, the compound plays a role in forming ligands that are crucial in developing ion-selective electrodes. This application is significant in analytical chemistry and material science (Casabó et al., 1991).
Synthesis of N-tosyl Derivatives of Dihydroconduramine : The compound is used in synthesizing N-tosyl derivatives of dihydroconduramine, indicating its utility in creating glycosidase inhibitors, essential for biochemical research (Kurbanoglu, Beşoluk, & Zengin, 2010).
Biological Activity and Pharmacological Potential
Inhibitory Effects on CYP3A4/5 : The compound exhibits inhibitory effects on CYP3A4/5, indicating its potential in studying drug-drug interactions and designing dose regimens to avoid such interactions (Minematsu et al., 2010).
Synthesis of Baccatin Derivatives : It is also involved in synthesizing baccatin[14,1-d]furan-2-one nucleus, showing its role in creating new taxane derivatives with potential anticancer applications (Baldelli et al., 2004).
Anti-inflammatory Properties : The compound is also found in studies on anti-inflammatory polyoxygenated furanocembranoids, highlighting its potential in creating substances that attenuate pro-inflammatory cyclooxygenases and lipoxygenase (Francis & Chakraborty, 2020).
Properties
CAS No. |
182234-02-2 |
---|---|
Molecular Formula |
C28H27NO12 |
Molecular Weight |
569.5 g/mol |
IUPAC Name |
(15S,18S)-2,9-dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone |
InChI |
InChI=1S/C28H27NO12/c1-11-15(30)4-5-18(39-11)41-26-10-38-27(37-3)8-17(32)40-28(26,27)24(35)21-13(23(26)34)6-12-7-16(31)20-14(19(12)22(21)33)9-29(2)25(20)36/h6-7,11,15,18,30-31,33H,4-5,8-10H2,1-3H3/t11-,15-,18-,26+,27-,28?/m0/s1 |
InChI Key |
XFQJOLWXLJXJSV-VUAGTGNDSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@]23CO[C@@]4([C@@]2(C(=O)C5=C(C3=O)C=C6C=C(C7=C(C6=C5O)CN(C7=O)C)O)OC(=O)C4)OC)O |
SMILES |
CC1C(CCC(O1)OC23COC4(C2(C(=O)C5=C(C3=O)C=C6C=C(C7=C(C6=C5O)CN(C7=O)C)O)OC(=O)C4)OC)O |
Canonical SMILES |
CC1C(CCC(O1)OC23COC4(C2(C(=O)C5=C(C3=O)C=C6C=C(C7=C(C6=C5O)CN(C7=O)C)O)OC(=O)C4)OC)O |
Synonyms |
Lactonamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.